molecular formula C21H19F3N2O2 B6488959 2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 941954-58-1

2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline

Cat. No.: B6488959
CAS No.: 941954-58-1
M. Wt: 388.4 g/mol
InChI Key: QYCQHSSGQHXIIJ-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, a quinoline ring, and a trifluoromethyl group . Morpholine is a common motif in pharmaceuticals and agrochemicals . Quinoline is a heterocyclic aromatic organic compound with various applications in medicine and other fields . The trifluoromethyl group is often used in drug design because it can enhance the biological activity of compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the morpholine and quinoline rings, and the trifluoromethyl group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine, quinoline, and trifluoromethyl groups . For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the morpholine, quinoline, and trifluoromethyl groups . For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties such as solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a pharmaceutical context, the compound might interact with biological targets in a way that is influenced by the properties of the morpholine, quinoline, and trifluoromethyl groups .

Future Directions

The future directions for research and development involving this compound could be influenced by factors such as its potential applications (e.g., in pharmaceuticals or agrochemicals), its properties, and the feasibility of its synthesis .

Properties

IUPAC Name

4-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-7-4-15(5-8-17)14-28-18-3-1-2-16-6-9-19(25-20(16)18)26-10-12-27-13-11-26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCQHSSGQHXIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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